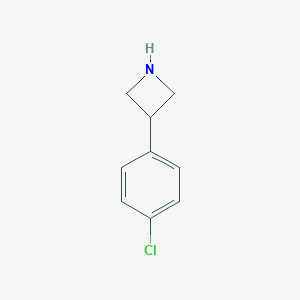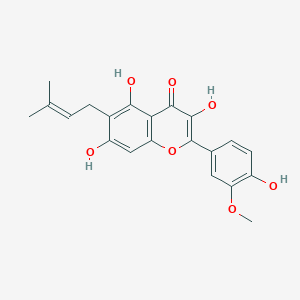
Dioctyl phtalate-3,4,5,6-d4
Vue d'ensemble
Description
A labeled phthalate ester used as plasticizers and additives. Used in toxiciology studies as well as risk assessment studies of food contamination that occurs via migration of phthalates into foodstuffs from food-contact materials (FCM).
Applications De Recherche Scientifique
Études de toxicologie et d'impact sur la santé
Les chercheurs utilisent le Dioctyl phtalate-d4 dans des études toxicologiques pour comprendre les impacts sur la santé de l'exposition au dioctyl phtalate. Sa forme deutérée permet un suivi précis dans les systèmes biologiques, aidant à l'étude des effets cancérigènes, mutagènes et tératogènes potentiels .
Science des matériaux et recherche sur les polymères
En science des matériaux, le Dioctyl phtalate-d4 est utilisé pour étudier les effets des plastifiants sur les propriétés des polymères comme le PVC. Les études se concentrent sur la façon dont il influence la stabilité thermique, la flexibilité et la durabilité des composites polymères .
Développement de méthodes de chimie verte
Enfin, le Dioctyl phtalate-d4 est essentiel au développement de méthodes de chimie verte. Les chercheurs l'utilisent pour concevoir des procédés catalytiques visant à réduire l'impact environnemental de la production et de l'utilisation des plastifiants .
Mécanisme D'action
Target of Action
Dioctyl phthalate-3,4,5,6-d4, also known as Dioctyl phthalate-d4, is an organic compound used as a stabilizer, plasticizer, and solvent The primary targets of Dioctyl phthalate-d4 are not explicitly mentioned in the available resources
Mode of Action
It is known to interact with its targets, leading to changes that contribute to its role as a stabilizer, plasticizer, and solvent .
Biochemical Pathways
Dioctyl phthalate-d4 is involved in several biochemical pathways. A study has shown that Dioctyl phthalate (DEHP), a similar compound, is decomposed into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA is oxidized, dehydrogenated, and decarboxylated into protocatechins, which further enter the TCA cycle through orthotopic ring opening
Pharmacokinetics
Its physical properties such as boiling point (384 °c), melting point (-50 °c), and density (0991 g/mL at 25 °C) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
It is known to play a role as a stabilizer, plasticizer, and solvent , which suggests that it may influence the physical properties of materials it interacts with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dioctyl phthalate-d4. For instance, it forms explosive mixtures with air on intense heating, and the development of hazardous combustion gases or vapors is possible in the event of fire . Therefore, the environment in which Dioctyl phthalate-d4 is used can significantly impact its effectiveness and safety.
Analyse Biochimique
Biochemical Properties
Dioctyl phthalate-3,4,5,6-d4 plays a significant role in biochemical reactions, particularly in studies involving plasticizers and their interactions with biological systems. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in lipid metabolism, such as lipases, which catalyze the hydrolysis of ester bonds in lipids. The interaction between Dioctyl phthalate-3,4,5,6-d4 and these enzymes can influence the rate and efficiency of lipid metabolism .
Cellular Effects
Dioctyl phthalate-3,4,5,6-d4 affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to Dioctyl phthalate-3,4,5,6-d4 can lead to changes in the expression of genes involved in detoxification processes, such as those encoding cytochrome P450 enzymes. Additionally, this compound can disrupt cellular metabolism by affecting the balance of lipid and carbohydrate metabolism .
Molecular Mechanism
The molecular mechanism of action of Dioctyl phthalate-3,4,5,6-d4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Dioctyl phthalate-3,4,5,6-d4 can bind to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which regulate the expression of genes involved in lipid metabolism and inflammation. This binding can lead to the activation or inhibition of these receptors, resulting in altered gene expression and subsequent changes in cellular function .
Dosage Effects in Animal Models
The effects of Dioctyl phthalate-3,4,5,6-d4 vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant toxic or adverse effects. For example, high doses of Dioctyl phthalate-3,4,5,6-d4 have been associated with liver toxicity, characterized by increased levels of liver enzymes and histological changes in liver tissue .
Metabolic Pathways
Dioctyl phthalate-3,4,5,6-d4 is involved in various metabolic pathways, including those related to lipid metabolism. This compound can be metabolized by enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds. The metabolites of Dioctyl phthalate-3,4,5,6-d4 can further participate in metabolic processes, influencing the levels of various metabolites and the overall metabolic flux .
Transport and Distribution
Within cells and tissues, Dioctyl phthalate-3,4,5,6-d4 is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Additionally, Dioctyl phthalate-3,4,5,6-d4 can accumulate in lipid-rich tissues, such as adipose tissue, due to its lipophilic nature .
Subcellular Localization
Dioctyl phthalate-3,4,5,6-d4 exhibits specific subcellular localization, which can affect its activity and function. This compound can be localized to lipid droplets within cells, where it can interact with enzymes involved in lipid metabolism. Additionally, Dioctyl phthalate-3,4,5,6-d4 may undergo post-translational modifications that direct it to specific cellular compartments, influencing its interactions with other biomolecules .
Propriétés
IUPAC Name |
dioctyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3/i13D,14D,17D,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIUGAXCHLFZKX-AMEAAFLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCC)C(=O)OCCCCCCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583593 | |
| Record name | Dioctyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93952-13-7 | |
| Record name | 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, dioctyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioctyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[(5-chloro-2-pyridinyl)amino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B121942.png)


![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)






